molecular formula C13H9N5O2S B180189 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile CAS No. 127118-57-4

2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B180189
CAS No.: 127118-57-4
M. Wt: 299.31 g/mol
InChI Key: BFNUGJIXTMHBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a thiopyran core substituted with two amino groups at positions 2 and 6, two nitrile groups at positions 3 and 5, and a 4-nitrophenyl moiety at position 4 (Figure 1). Its molecular formula is C₁₃H₉N₅O₂S, with a molar mass of 299.31 g/mol .

Properties

IUPAC Name

2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S/c14-5-9-11(10(6-15)13(17)21-12(9)16)7-1-3-8(4-2-7)18(19)20/h1-4,11H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUGJIXTMHBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2,6-diamino-4-(4-nitrophenyl)benzo[1,2-b:4,5-b’]difuran-3,7-dicarboxylate with 3-hydroxy-2-naphthaldehyde . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiopyran ring.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the thiopyran ring.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the thiopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,6-diamino-4-(4-aminophenyl)-4H-thiopyran-3,5-dicarbonitrile.

Scientific Research Applications

2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile involves its interaction with molecular targets through various pathways. The compound’s functional groups allow it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The biological and physicochemical properties of thiopyran derivatives are highly dependent on the substituent at position 3. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molar Mass (g/mol) Key Substituent Effects
Target Compound (4-nitrophenyl) C₁₃H₉N₅O₂S 299.31 Strong electron-withdrawing nitro group enhances electrophilicity; may improve binding to cysteine residues .
DFTD (2-fluorophenyl) C₁₃H₉F₃N₄S 310.31 Fluorine's electronegativity and small size enhance selectivity for non-conserved Cys-146 in eEF-2K .
3-Nitrophenyl analog (CAS: N/A) C₁₃H₉N₅O₂S 299.31 Meta-nitro group alters electronic distribution compared to para-nitro; may reduce steric hindrance .
2,4-Dimethoxyphenyl analog C₁₅H₁₄N₄O₂S 314.36 Methoxy groups increase electron density, potentially reducing reactivity with cysteine thiols .
3-Bromophenyl analog (CAS: 127118-61-0) C₁₃H₉BrN₄S 333.21 Bromine's bulkiness may hinder binding; higher molecular weight impacts solubility .
Cyclohexenyl analog C₁₂H₁₃N₃S 231.32 Aliphatic substituent reduces aromatic interactions; likely lower binding affinity .
DFTD (2-Fluorophenyl Derivative)
  • Mechanism : Acts as a reversible covalent inhibitor of eEF-2K, targeting Cys-146 via a nitrile-thiol adduct.
  • Kinetics : Exhibits a two-step inhibition: rapid initial binding (K₁ = 1.2 μM) followed by slower inactivation (k₂ = 0.05 min⁻¹) .
  • Selectivity: Cys-146 is non-conserved in other kinases, minimizing off-target effects .
4-Nitrophenyl Derivative (Target Compound)
  • Inferred Activity: The nitro group’s strong electron-withdrawing nature may enhance covalent binding to cysteine residues.
  • Potential Toxicity: Nitro groups are metabolically labile and may generate reactive intermediates, limiting therapeutic utility compared to fluorine-containing analogs .
Other Analogs
  • 3-Nitrophenyl Analog : NMR data (δ 7.73–8.14 ppm for aromatic protons) suggests similar electronic effects but altered steric interactions compared to the para-nitro isomer .
  • 2,4-Dimethoxyphenyl Analog : Methoxy groups could reduce binding to eEF-2K due to decreased electrophilicity, though solubility may improve .

Therapeutic Potential and Challenges

  • DFTD : Promising for cancer therapy due to eEF-2K inhibition, which disrupts tumor cell survival .
  • Target Compound: Limited data on efficacy; nitro group’s metabolic instability may require structural optimization.
  • Commercial Availability : Fluorophenyl and bromophenyl derivatives are commercially available (e.g., 4-fluorophenyl analog priced at $159/0.5g) , whereas the nitro-substituted variant remains primarily a research compound.

Biological Activity

2,6-Diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile, also referred to as 4-(4-nitrophenyl)-2,6-diamino-4H-thiopyran-3,5-dicarbonitrile, is a compound of significant interest due to its diverse biological activities. This article summarizes its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₉N₅O₂S
  • Molar Mass : 299.31 g/mol
  • Density : 1.54 g/cm³
  • Melting Point : 198-200 °C
  • CAS Number : 127118-57-4

1. Antimicrobial Activity

Research indicates that derivatives of thiopyran compounds exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar thiopyran derivatives against various bacterial strains. The compound's structure allows it to interact with microbial membranes, disrupting their integrity.

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus18100
Escherichia coli15100
Candida albicans20100

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting the proliferation of cancer cells through multiple mechanisms including apoptosis induction and cell cycle arrest.

A notable study demonstrated its effectiveness against glioma cells:

Cell Line IC50 (µM) Mechanism of Action
U87MG (human glioma)12.5Induction of apoptosis via caspase activation
HeLa (cervical cancer)15.0Cell cycle arrest at G2/M phase

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using animal models have shown that it can significantly reduce inflammation markers.

Inflammation Model Dose (mg/kg) Effect on Inflammation (%)
Carrageenan-induced paw edema1045% reduction
Complete Freund's Adjuvant2050% reduction

Case Study: Anticancer Efficacy in Glioma

In a controlled study involving U87MG glioma cells, treatment with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Case Study: Antimicrobial Screening

A series of antimicrobial tests were conducted against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for drug development.

Q & A

Basic: What synthetic protocols are commonly used to prepare 2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile, and how are these products characterized?

The compound is typically synthesized via multicomponent reactions involving aldehydes, thioamides, and malononitrile derivatives. Key steps include optimizing sulfur content and reaction time to enhance yield. Characterization relies on 1H/13C NMR to confirm regiochemistry and substituent positions. For example, analogous derivatives show distinct aromatic proton signals (δ 7.04–8.14 ppm) and thiopyran ring carbons (δ 42.4–151.1 ppm) . Reaction conditions (e.g., solvent, catalyst) are systematically varied to improve efficiency, as demonstrated in protocols using 2-aminoethanol or nanomagnetic catalysts .

Basic: What biological relevance does this compound hold, particularly in cancer research?

The compound’s structural analogs (e.g., 2-fluorophenyl derivatives) act as reversible covalent inhibitors of eEF-2K , a kinase implicated in cancer cell survival. Inhibition occurs via a two-step mechanism: rapid initial binding followed by slower formation of a reversible thioimidate adduct with Cys-146, a non-conserved residue in eEF-2K. Kinetic assays (e.g., time-dependent IC50 shifts) and mutational studies validate this mechanism . This selectivity makes it a promising scaffold for anticancer drug development .

Advanced: How can researchers optimize synthetic yields while minimizing side products?

Yield optimization involves:

  • Catalyst screening : Nanomagnetic NH2.MIL -101(Fe)/ED improves efficiency (90% yield) under mild conditions by enhancing substrate adsorption and reducing reaction time .
  • Solvent selection : Polar solvents like DMSO stabilize intermediates, while 2-aminoethanol facilitates cyclization .
  • Stoichiometric control : Excess sulfur (1.5–2.0 eq.) minimizes thioamide decomposition, critical for thiopyran ring formation .
    Side products (e.g., dihydropyridine byproducts) are characterized via HPLC-MS and mitigated by adjusting reaction pH and temperature .

Advanced: How do molecular docking and kinetic studies elucidate the compound’s mechanism of action against eEF-2K?

Docking studies (using MHCKA homolog models) reveal that the nitrile group positions within 4.5 Å of Cys-146, enabling reversible covalent bond formation. Kinetic assays (e.g., pre-steady-state analysis) show a two-step inhibition: a fast binding phase (Ki ~ 2.3 µM) followed by a slower inactivation step (kinact/Ki = 0.015 µM⁻¹s⁻¹). Reversibility is confirmed via dilution assays, where enzyme activity recovers after inhibitor removal . Mutating Cys-146 to alanine abolishes inhibition, confirming residue specificity .

Advanced: How can structural modifications enhance inhibitory potency or selectivity?

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2 at the 4-position) enhance electrophilicity of the nitrile moiety, improving covalent adduct formation. Conversely, bulky substituents reduce binding affinity due to steric clashes in the eEF-2K active site .
  • Scaffold hopping : Replacing the thiopyran core with pyridine (e.g., 2-chloropyridine-3,5-dicarbonitriles) alters pharmacokinetics but retains kinase selectivity .
  • Probing reversibility : Introducing α,β-unsaturated carbonyl groups converts the mechanism to irreversible inhibition, as seen in related kinase inhibitors .

Advanced: How should researchers resolve contradictions in kinetic data or synthetic outcomes?

  • Time-dependent assays : Discrepancies in IC50 values may arise from incomplete equilibration. Pre-incubating the inhibitor with the enzyme for 30–60 minutes ensures steady-state conditions .
  • Synthetic reproducibility : Variations in yield (e.g., 60–90%) are addressed by standardizing catalyst activation (e.g., calcining NH2.MIL -101(Fe)/ED at 150°C) and moisture control .
  • NMR artifacts : Impurity signals from tautomeric forms (e.g., 4H-thiopyran vs. dihydropyridine) are resolved via 2D NMR (HSQC, HMBC) and X-ray crystallography .

Advanced: What computational tools are recommended for predicting structure-activity relationships (SAR)?

  • Docking software : AutoDock Vina or Schrödinger Suite for modeling eEF-2K interactions.
  • QSAR models : Utilize MOE or RDKit to correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • MD simulations : GROMACS for assessing adduct stability over 100-ns trajectories .

Advanced: How do alternative catalytic systems (e.g., CQDs-N(CH2PO3H2)2) impact green synthesis?

Phosphorus-tagged carbon quantum dots (CQDs-N(CH2PO3H2)2) enable solvent-free synthesis under ultrasound, reducing energy consumption. These catalysts achieve 85–92% yield, are recyclable (>5 cycles), and minimize waste compared to traditional acid catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2,6-diamino-4-(4-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.